![molecular formula C8H16N2O5 B14304698 N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide CAS No. 125289-31-8](/img/structure/B14304698.png)
N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an acetamide moiety. This compound is of interest in various scientific fields due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide typically involves multi-step organic synthesis The starting materials often include piperidine derivatives, which undergo hydroxylation and subsequent functionalization to introduce the acetamide group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substituting Agents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield primary amines.
Wissenschaftliche Forschungsanwendungen
N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl groups and acetamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Benzyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
- N-(2,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
Uniqueness
N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is unique due to its specific arrangement of hydroxyl groups and the presence of the piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
125289-31-8 |
|---|---|
Molekularformel |
C8H16N2O5 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)9-5-7(14)6(13)4(2-11)10-8(5)15/h4-8,10-11,13-15H,2H2,1H3,(H,9,12) |
InChI-Schlüssel |
QUMFEBOJFYZWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(NC1O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


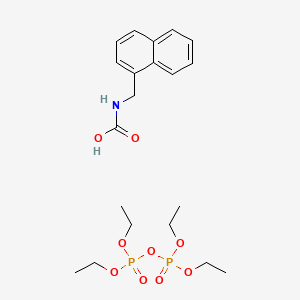

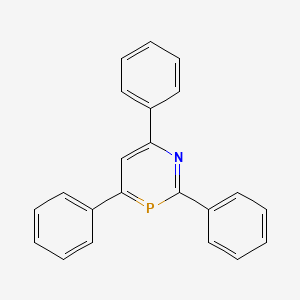

![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

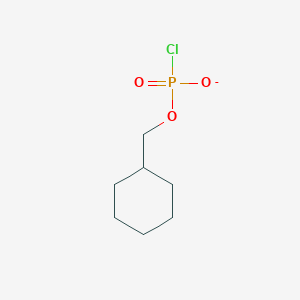
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
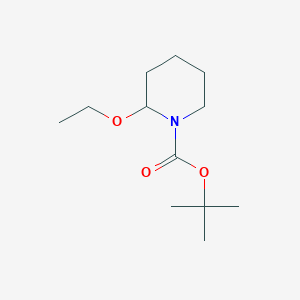

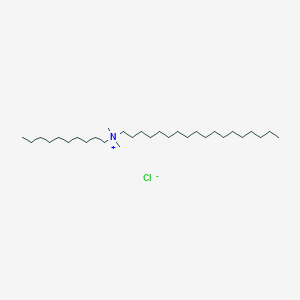
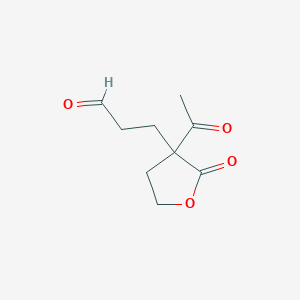
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
